7-Methylsulfinylheptyl isothiocyanate

Chemoprevention Phase II Enzyme Induction Detoxification

7-Methylsulfinylheptyl isothiocyanate (7-MITC; CAS 129244-98-0) is a sulfur-containing phytochemical belonging to the isothiocyanate class, naturally found in watercress and Japanese horseradish. It functions as a monofunctional inducer of phase II detoxification enzymes and an activator of the MAPK signaling pathway, with documented chemoprotective and skin-whitening activities.

Molecular Formula C9H17NOS2
Molecular Weight 219.4 g/mol
CAS No. 129244-98-0
Cat. No. B1241117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylsulfinylheptyl isothiocyanate
CAS129244-98-0
Synonyms7-methylsulfinylheptyl isothiocyanate
7-MITC
Molecular FormulaC9H17NOS2
Molecular Weight219.4 g/mol
Structural Identifiers
SMILESCS(=O)CCCCCCCN=C=S
InChIInChI=1S/C9H17NOS2/c1-13(11)8-6-4-2-3-5-7-10-9-12/h2-8H2,1H3
InChIKeyOGYHCBGORZWBPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

7-Methylsulfinylheptyl Isothiocyanate: Chemoprotective Isothiocyanate with High Phase II Enzyme Induction Potency for Research Procurement


7-Methylsulfinylheptyl isothiocyanate (7-MITC; CAS 129244-98-0) is a sulfur-containing phytochemical belonging to the isothiocyanate class, naturally found in watercress and Japanese horseradish [1]. It functions as a monofunctional inducer of phase II detoxification enzymes and an activator of the MAPK signaling pathway, with documented chemoprotective and skin-whitening activities [2].

Why Generic Isothiocyanate Substitution Is Inadequate: 7-Methylsulfinylheptyl Isothiocyanate's Unique Potency Profile


Isothiocyanates as a class are known for their chemoprotective properties, but their potency and selectivity vary dramatically with alkyl chain length and sulfur oxidation state [1]. Substituting 7-MITC with more common analogs like phenethyl isothiocyanate (PEITC) or allyl isothiocyanate (AITC) would compromise experimental outcomes, as 7-MITC exhibits 25-fold greater phase II enzyme induction potency than PEITC [2] and distinct target engagement profiles. The quantitative evidence below demonstrates why 7-MITC cannot be interchanged with other isothiocyanates without significant loss of efficacy in specific research applications.

7-Methylsulfinylheptyl Isothiocyanate: Comparative Quantitative Evidence for Procurement Decisions


7-MITC Exhibits 25-Fold Higher Phase II Enzyme Induction Potency Than Phenethyl Isothiocyanate (PEITC)

In murine hepatoma Hepa 1c1c7 cells, 7-methylsulfinylheptyl isothiocyanate (7-MITC) induces quinone reductase (QR), a prototypical phase II enzyme, with a concentration required for two-fold induction (CD value) of 0.2 µM. In the same assay system, phenethyl isothiocyanate (PEITC) requires 5 µM to achieve the same two-fold induction [1]. This represents a 25-fold greater potency for 7-MITC relative to PEITC.

Chemoprevention Phase II Enzyme Induction Detoxification

7-MITC Reduces Melanin Synthesis by 63% in Murine Melanoma Cells: A Quantified Skin-Whitening Effect

Treatment of B16-F1 murine melanoma cells with 7-MITC for 73 hours resulted in a 63% reduction in melanin synthesis compared to non-treated controls [1]. This effect was accompanied by decreased expression of melanogenesis-associated proteins including MITF and tyrosinase.

Melanogenesis Skin Whitening Cosmetic Research

7-MITC Antagonizes TRPA1 with IC50 of 5.5 µM: Comparative TRP Channel Pharmacology

7-MITC acts as an antagonist at rat TRPA1 channels expressed in HEK293 cells, inhibiting allyl isothiocyanate-induced calcium influx with an IC50 of 5.50 µM (5,500 nM) [1]. In contrast, allyl isothiocyanate (AITC) is a known agonist at TRPA1 with an EC50 of approximately 2 µM [2]. This functional inversion—antagonism by 7-MITC versus agonism by AITC—highlights structure-dependent pharmacology within the isothiocyanate class.

TRP Channels Pain Research Ion Channel Pharmacology

7-MITC Activates MAPK Signaling Within 15 Minutes: Rapid Kinase Pathway Engagement

In B16-F1 cells, 7-MITC at 1 µg/mL (approximately 4.6 µM) induced phosphorylation of p38, JNK, and ERK1/2 MAP kinases within 15-30 minutes of treatment, as quantified by Western blotting [1]. Untreated controls showed baseline phosphorylation levels. This rapid activation distinguishes 7-MITC from other isothiocyanates that may require longer exposure or higher concentrations to engage MAPK pathways.

MAPK Signaling Signal Transduction Kinase Activation

7-Methylsulfinylheptyl Isothiocyanate: Evidence-Based Research and Industrial Application Scenarios


Chemoprevention and Phase II Enzyme Induction Studies

Utilize 7-MITC as a high-potency positive control in quinone reductase (QR) induction assays. Its CD value of 0.2 µM provides a 25-fold advantage over PEITC [1], enabling sensitive detection of phase II enzyme modulation in cell-based models and reducing compound consumption in high-throughput screening formats.

Cosmetic and Dermatological Research for Hyperpigmentation

Employ 7-MITC in melanogenesis inhibition studies for functional cosmetic development. The quantified 63% reduction in melanin synthesis in B16-F1 cells [2] establishes a reproducible benchmark for formulation screening and efficacy validation in skin-whitening product pipelines.

TRP Channel Pharmacology and Pain Research

Use 7-MITC as a TRPA1 antagonist tool compound (IC50 = 5.5 µM) to dissect TRPA1-mediated signaling pathways [3]. Its functional antagonism contrasts with AITC agonism, making it valuable for studies requiring selective channel blockade without activation.

MAPK Signaling and Autophagy Mechanism Studies

Apply 7-MITC to investigate rapid MAPK pathway activation (p38, JNK, ERK1/2 phosphorylation within 15-30 minutes) [4] and downstream autophagy induction. This enables time-resolved signaling studies relevant to cancer biology and cellular stress responses.

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